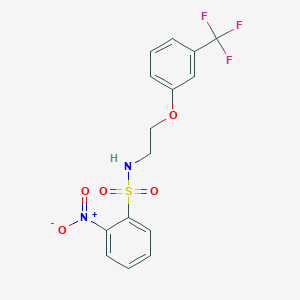

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

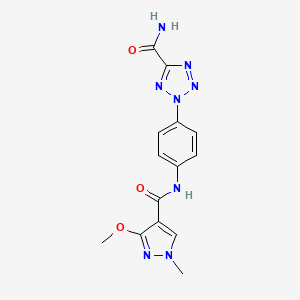

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications . It also contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine . Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl trimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the nitro group could be reduced to an amine, and the sulfonamide could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen

Transformations and Reactions

Transformation of Aromatic Compounds

Nitrosomonas europaea has been shown to transform a variety of substituted benzenes, including nitrobenzene, into more oxidized products. This process involves the oxidation of substituents without separation from the benzene ring, indicating the potential of specific sulfonamides in bioremediation or organic synthesis processes (Keener & Arp, 1994).

Synthesis of Nitro-(pentafluorosulfanyl)phenols

Para- and meta-nitro-(pentafluorosulfanyl)benzenes react with cumyl hydroperoxide anions in liquid ammonia to form nitro-(pentafluorosulfanyl)phenols, showcasing a method for introducing sulfonamide groups into aromatic rings (Beier & Pastýříková, 2011).

Synthesis of 2H-Indazoles

N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can be converted into 2H-indazoles through base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations. This highlights the versatility of these compounds in synthesizing nitrogen-containing heterocycles (Bouillon et al., 2008).

Chemical Space Mining

Benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in chemical transformations. This showcases their application in creating a diverse array of privileged scaffolds (Fülöpová & Soural, 2015).

Analytical and Synthetic Applications

Spectroscopic Characterization and Antimicrobial Activity

The synthesis and characterization of N-(2-aminophenyl)benzenesulfonamide derivatives have been analyzed for their antimicrobial activity, providing a pathway for the development of novel antimicrobial agents (Demircioğlu et al., 2018).

Directed Metalation Group (DMG) Applications

Benzenesulfonamide serves as a powerful DMG, with applications in ortho metalation methodologies leading to the synthesis of various heterocyclic compounds. This emphasizes its role in facilitating complex organic syntheses (Familoni, 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5S/c16-15(17,18)11-4-3-5-12(10-11)25-9-8-19-26(23,24)14-7-2-1-6-13(14)20(21)22/h1-7,10,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQOLJULGSRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)